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molecular formula C7H6FI B081044 4-Fluoro-2-iodotoluene CAS No. 13194-67-7

4-Fluoro-2-iodotoluene

Cat. No. B081044
M. Wt: 236.02 g/mol
InChI Key: RZGYAMQMAVTAKP-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

A solution of 23.6 g of 2-iodo-4-fluorotoluene in 50 ml of tetrachloromethane was treated with 0.2 g of dibenzoyl peroxide and 19.6 g of N-bromosuccinimide. The mixture was then refluxed for 6 hours and illuminated by a 200 W bulb. After cooling, the spearated succinimide was filtered off and washed with 15 ml tetrachloromethane. The filtrate was evaporated and the residue distilled. There was obtained 24.8 g of 4-fluoro-2-iodobenzyl bromide with a b.p. of 130°-140° C./20 Torr. The product crystallized on standing and a sample recrystallized from petroleum ether; m.p. 71°-73° C.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:9][Br:10])=[C:2]([I:1])[CH:7]=1

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)F)C
Name
Quantity
19.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
illuminated by a 200 W bulb
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the spearated succinimide was filtered off
WASH
Type
WASH
Details
washed with 15 ml tetrachloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(CBr)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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